
Cyclobutene, 3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutene, 3,3-dimethyl- is a cyclic organic compound with the chemical formula C8H12. It is a highly reactive compound that has been the subject of extensive scientific research due to its potential applications in various fields, including organic synthesis, materials science, and drug discovery. In
Wissenschaftliche Forschungsanwendungen
Cyclobutene, 3,3-dimethyl- has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a building block for the synthesis of complex organic molecules. It has also been used in the development of new materials, such as polymers and liquid crystals. In drug discovery, cyclobutene, 3,3-dimethyl- has been investigated for its potential as a drug target or as a precursor for the synthesis of new drugs.
Wirkmechanismus
The mechanism of action of cyclobutene, 3,3-dimethyl- is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It is also known to undergo ring-opening reactions under certain conditions, which can lead to the formation of new chemical compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of cyclobutene, 3,3-dimethyl-. However, it has been reported to have toxic effects on certain cell types, including human lung cells. It is also known to be highly reactive and can potentially react with other biomolecules in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyclobutene, 3,3-dimethyl- in lab experiments is its high reactivity, which makes it a valuable tool for the synthesis of complex organic molecules. However, its high reactivity also presents a limitation, as it can be difficult to control its reactions and prevent unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the study of cyclobutene, 3,3-dimethyl-. One area of research is the development of new synthetic methods for the production of cyclobutene, 3,3-dimethyl- and its derivatives. Another area of research is the investigation of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
In conclusion, cyclobutene, 3,3-dimethyl- is a highly reactive compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, its unique properties make it a valuable tool for scientific research.
Synthesemethoden
Cyclobutene, 3,3-dimethyl- can be synthesized through various methods, including the Diels-Alder reaction, photochemical reactions, and thermal decomposition of certain compounds. One of the most common methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of cyclobutene, 3,3-dimethyl-, the diene is 2,3-dimethyl-1,3-butadiene, and the dienophile is maleic anhydride. The reaction is carried out under high pressure and high temperature conditions, typically in the presence of a catalyst such as Lewis acid.
Eigenschaften
IUPAC Name |
3,3-dimethylcyclobutene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUNIANKFULIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338387 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutene, 3,3-dimethyl- | |
CAS RN |
16327-38-1 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

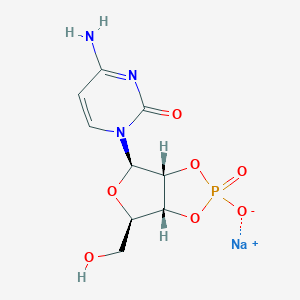
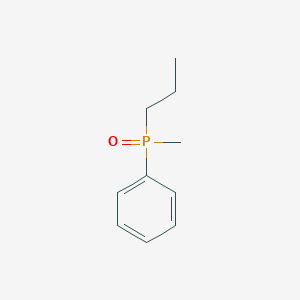
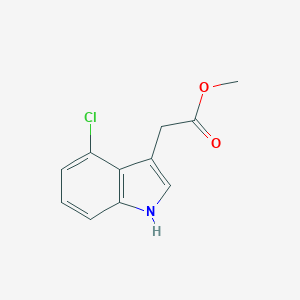
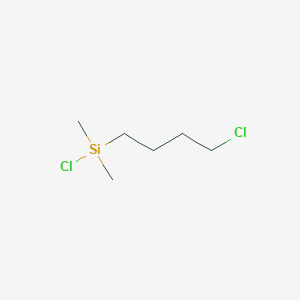
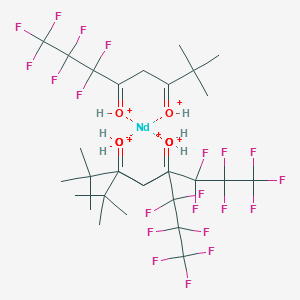
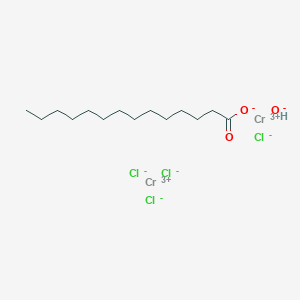
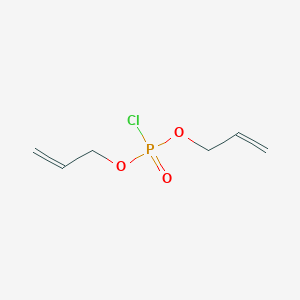
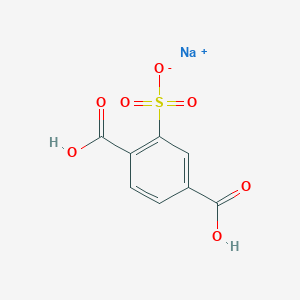
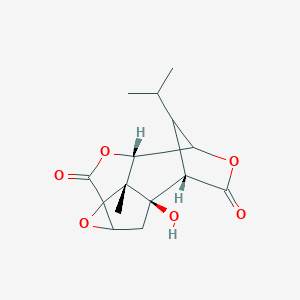
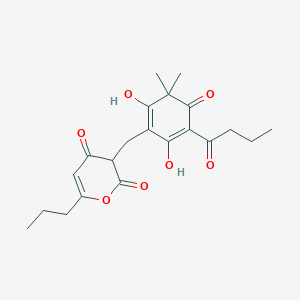


![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)